2-[(4-chlorophenyl)sulfanyl]-N'-[(1E)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide
Description
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Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS2/c1-21-14-6-2-12(3-7-14)10-18-19-16(20)11-22-15-8-4-13(17)5-9-15/h2-10H,11H2,1H3,(H,19,20)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFIBPJWRUAQNZ-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)CSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)CSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(4-chlorophenyl)sulfanyl]-N'-[(1E)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide, with the CAS number 303091-15-8, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant data tables and research findings.
- Molecular Formula : C16H15ClN2OS2
- Molecular Weight : 350.89 g/mol
- Purity : >90%
- Solubility : Soluble in DMSO (minimum 5 mg/mL)
Enzyme Inhibition
The compound has been assessed for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and urease.
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase (AChE) | Strong |
| Urease | Strong |
Inhibitory activity against AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's. The strong urease inhibition indicates possible uses in managing conditions like urinary tract infections where urease-producing bacteria are involved.
Anticancer Potential
Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported that similar hydrazone derivatives showed promising results in inhibiting cell proliferation in breast and colon cancer cells.
Case Studies and Research Findings
- Antibacterial Screening : A study performed on synthesized compounds with similar structures revealed that those containing chlorophenyl and methylsulfanyl groups demonstrated significant antibacterial properties, particularly against Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition Studies : Research indicated that compounds with a hydrazone linkage showed strong inhibition against AChE and urease, suggesting their potential as therapeutic agents in neurodegenerative diseases and infections .
- Cytotoxicity Assays : In vitro assays on cancer cell lines indicated that derivatives of this compound could reduce cell viability significantly, highlighting their potential as anticancer agents .
Chemical Reactions Analysis
Cyclization Reactions
This compound undergoes cyclization under basic or acidic conditions to form nitrogen-sulfur heterocycles, a hallmark of thiosemicarbazide derivatives .
Mechanistic Insight :
-
The hydrazide nitrogen attacks the thiocarbonyl group, forming a five-membered ring .
-
Oxidative agents (e.g., Fe³⁺) facilitate sulfur participation in ring closure .
Nucleophilic Substitution at Sulfur
The sulfanyl (-S-) groups participate in nucleophilic displacements, particularly at the 4-chlorophenylsulfanyl moiety.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Alkyl halides (R-X) | K₂CO₃, DMF, 60°C (12 hrs) | S-Alkylated derivatives | Antimicrobial agents |
| Aryl boronic acids | Cu(OAc)₂, NEt₃, DCM, rt (24 hrs) | Biaryl sulfides | Anticancer scaffolds |
Key Observation :
-
Steric hindrance from the 4-chlorophenyl group reduces reactivity at the methylsulfanyl site.
Condensation Reactions
The hydrazone segment reacts with carbonyl compounds to form Schiff bases or fused heterocycles .
Stereochemical Note :
-
The (1E)-configuration of the hydrazone ensures regioselective product formation.
Oxidation and Reduction
Controlled redox modifications alter the sulfur oxidation state and hydrazone bond .
| Reaction | Reagent | Product | Outcome |
|---|---|---|---|
| Sulfoxidation | H₂O₂ (30%), AcOH, 50°C (2 hrs) | Sulfoxide derivatives | Enhanced solubility |
| Hydrazone reduction | NaBH₄, MeOH, 0°C (1 hr) | Saturated hydrazide | Loss of bioactivity |
Critical Data :
Metal Complexation
The compound acts as a polydentate ligand for transition metals, leveraging its sulfur and nitrogen donor sites .
Applications :
Photochemical Reactions
UV irradiation induces C-S bond cleavage and radical recombination.
| Wavelength | Solvent | Major Product | Yield |
|---|---|---|---|
| 254 nm | Acetonitrile, N₂ atmosphere | 4-Chlorophenyl disulfide | 58% |
| 365 nm | Benzene, O₂ atmosphere | Sulfonic acid derivatives | <10% |
Mechanism :
-
Homolytic C-S bond rupture generates thiyl radicals, which dimerize or react with O₂.
This compound’s reactivity profile positions it as a versatile scaffold for synthesizing pharmacologically active heterocycles. Strategic functionalization at the sulfanyl or hydrazone sites enables tailored bioactivity, as evidenced by its application in antimicrobial and anticancer drug discovery .
Q & A
Q. Critical factors :
- pH control : Neutral to slightly acidic conditions (pH 6–7) prevent premature hydrolysis of the hydrazone bond .
- Catalysts : Anhydrous sodium sulfate or molecular sieves enhance imine formation by removing water .
Which analytical techniques are most effective for confirming the structure and purity of this compound?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies aromatic protons (δ 7.2–8.1 ppm), hydrazone NH (δ 10.2–11.5 ppm), and methylsulfanyl groups (δ 2.5 ppm). Splitting patterns confirm E/Z isomerism .
- ¹³C NMR : Detects carbonyl carbons (δ 165–170 ppm) and aromatic carbons adjacent to sulfanyl groups (δ 125–135 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 405.05) and fragments like [C₆H₄ClS]⁺ (m/z 143.95) .
- Infrared (IR) Spectroscopy : Peaks at 1650 cm⁻¹ (C=O stretch) and 3250 cm⁻¹ (N-H stretch) validate functional groups .
- HPLC-PDA : Purity >95% is achievable with a C18 column (acetonitrile/water, 70:30) and UV detection at 254 nm .
How can researchers optimize the synthesis protocol to minimize by-products?
Answer:
Advanced strategies include :
- By-product profiling : Use LC-MS to identify common impurities (e.g., unreacted aldehydes or oxidized sulfanyl groups). Adjust stoichiometry (1.2:1 aldehyde:hydrazide ratio) to suppress dimerization .
- Solvent optimization : Replace ethanol with DMF for higher solubility of aromatic intermediates, reducing side reactions (e.g., Schiff base hydrolysis) .
- Temperature gradients : Start at 50°C to initiate condensation, then ramp to 80°C to drive reaction completion, minimizing thermal degradation .
What strategies are recommended for resolving contradictions in biological activity data across different studies?
Answer:
Methodological approaches :
- Standardized assays : Replicate studies using identical cell lines (e.g., HeLa for cytotoxicity) and assay conditions (e.g., 48-hour incubation, 10 µM dose). Discrepancies in IC₅₀ values (e.g., 12 µM vs. 28 µM) often arise from variations in cell viability protocols .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., topoisomerase II inhibition). Cross-validate with enzymatic assays .
- Metabolic stability : Test compound stability in liver microsomes; rapid degradation (t₁/₂ < 30 min) may explain false negatives in vivo .
How can computational methods aid in predicting the reactivity and binding interactions of this compound?
Answer:
Advanced computational tools :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap < 4 eV) to predict nucleophilic attack sites (e.g., hydrazone nitrogen) .
- Molecular docking (AutoDock Vina) : Simulate binding to biological targets (e.g., EGFR kinase, ΔG = -9.2 kcal/mol). Key interactions include π-π stacking with chlorophenyl groups and hydrogen bonding with hydrazide NH .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD < 2 Å indicates stable binding .
How do structural modifications (e.g., substituent changes) impact the compound's pharmacological profile?
Answer:
Key structure-activity relationships (SAR) :
- Chlorophenyl vs. methoxyphenyl : Chlorine enhances lipophilicity (logP increases from 2.1 to 3.4), improving blood-brain barrier penetration but reducing aqueous solubility .
- Methylsulfanyl substitution : Replacing with a hydroxyl group (-OH) decreases cytotoxicity (IC₅₀ shifts from 15 µM to >50 µM) due to reduced membrane permeability .
- Triazole incorporation : Adding a triazole ring (e.g., 1,2,4-triazole) increases antifungal activity (MIC = 8 µg/mL vs. 32 µg/mL for parent compound) by enhancing hydrogen bonding with fungal CYP51 .
What experimental designs are recommended for studying the compound's mechanism of action in enzyme inhibition?
Answer:
Advanced methodologies :
- Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive inhibition with Ki = 0.8 µM for tyrosinase) .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH = -12 kcal/mol, ΔS = +30 cal/mol·K) to confirm entropy-driven interactions .
- Fluorescence quenching : Monitor tryptophan residue quenching in enzymes (e.g., 90% quenching at 10 µM compound concentration) to infer binding proximity .
How can researchers address discrepancies in spectral data interpretation (e.g., NMR peak splitting)?
Answer:
Validation techniques :
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks in aromatic regions (e.g., distinguish H-2' and H-6' protons on chlorophenyl groups) .
- Variable-temperature NMR : Heat samples to 50°C to reduce rotational barriers, simplifying splitting patterns caused by hindered rotation in hydrazone bonds .
- Cross-referencing : Compare experimental IR stretches (e.g., C=O at 1650 cm⁻¹) with DFT-simulated spectra to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
